3-(Phenylmethyl)[1,1'-biphenyl]-4-ol
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Overview
Description
3-(Phenylmethyl)[1,1’-biphenyl]-4-ol is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a phenylmethyl group attached to the biphenyl structure, which consists of two benzene rings connected by a single bond The hydroxyl group (-OH) is located on the fourth carbon of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylmethyl)[1,1’-biphenyl]-4-ol typically involves the reaction of biphenyl with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group is introduced via hydrolysis. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of 3-(Phenylmethyl)[1,1’-biphenyl]-4-ol may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction efficiency. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylmethyl)[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of biphenylmethanol or biphenylmethane.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
3-(Phenylmethyl)[1,1’-biphenyl]-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Phenylmethyl)[1,1’-biphenyl]-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: Lacks the phenylmethyl and hydroxyl groups, making it less reactive.
4-Hydroxybiphenyl: Similar structure but without the phenylmethyl group.
Benzyl Alcohol: Contains a phenylmethyl group but lacks the biphenyl structure.
Uniqueness
3-(Phenylmethyl)[1,1’-biphenyl]-4-ol is unique due to the combination of the biphenyl structure with a phenylmethyl group and a hydroxyl group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its simpler counterparts.
Properties
CAS No. |
21251-97-8 |
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Molecular Formula |
C19H16O |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
2-benzyl-4-phenylphenol |
InChI |
InChI=1S/C19H16O/c20-19-12-11-17(16-9-5-2-6-10-16)14-18(19)13-15-7-3-1-4-8-15/h1-12,14,20H,13H2 |
InChI Key |
YZCWXIRNXBSTTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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